molecular formula C18H21Cl2NO B13572451 N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide

N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide

Cat. No.: B13572451
M. Wt: 338.3 g/mol
InChI Key: OFGFKUJAQALHEW-UHFFFAOYSA-N
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Description

N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide is a compound that features an adamantane moiety linked to a dichlorobenzamide structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The dichlorobenzamide portion of the compound introduces aromaticity and potential sites for further chemical modification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve adamantan-1-ylmethylamine in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2,3-dichlorobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The dichlorobenzamide portion can be reduced to form amines or other derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated adamantane derivatives.

    Reduction: Amines or other reduced forms of the dichlorobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced polymers and coatings due to its stability and rigidity.

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The dichlorobenzamide portion can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide can be compared with other adamantane derivatives and dichlorobenzamides:

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and specific activities.

    Dichlorobenzamides: Compounds such as dichlobenil, a herbicide, share the dichlorobenzamide structure but differ in their substituents and applications.

The uniqueness of this compound lies in its combination of the adamantane and dichlorobenzamide moieties, providing a balance of stability, reactivity, and potential biological activity.

Properties

Molecular Formula

C18H21Cl2NO

Molecular Weight

338.3 g/mol

IUPAC Name

N-(1-adamantylmethyl)-2,3-dichlorobenzamide

InChI

InChI=1S/C18H21Cl2NO/c19-15-3-1-2-14(16(15)20)17(22)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,21,22)

InChI Key

OFGFKUJAQALHEW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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